molecular formula C9H7N3O4 B3095456 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid CAS No. 126310-27-8

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid

Cat. No. B3095456
CAS RN: 126310-27-8
M. Wt: 221.17 g/mol
InChI Key: ZFZJOLSXTGOSGC-BYPYZUCNSA-N
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Description

“2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid” is a chemical compound that can be used for pharmaceutical testing . It is related to a series of exceptionally selective CDK2 inhibitors .

Scientific Research Applications

Kinase Inhibition

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid and its related pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their potential as kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold, closely related to the structure , is known for its versatility in interacting with kinases through multiple binding modes. This makes it a valuable scaffold in the design of kinase inhibitors, targeting a broad range of kinase targets for therapeutic purposes. The importance of these compounds lies in their ability to form key interactions within the kinase pocket, providing potency and selectivity, which are crucial for the development of effective kinase inhibitors (Wenglowsky, 2013).

Antioxidant Activity Analysis

The compound's structure, which includes a pyrazine ring, suggests potential antioxidant properties. Various analytical methods have been employed to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom or an electron. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are among the common methods used. These assays are based on chemical reactions and often rely on spectrophotometry to assess the kinetics or equilibrium state, indicating the compound's ability to scavenge free radicals and act as an antioxidant (Munteanu & Apetrei, 2021).

Synthesis of Fused Heterocyclic Derivatives

The compound's heterocyclic structure makes it an interesting candidate for the synthesis of fused heterocyclic derivatives. Multi-component reactions (MCRs) offer an atom economical, straightforward, and eco-friendly approach for the synthesis of complex heterocycles, including pyrrolo-pyrazine derivatives. Such reactions allow for the creation of a wide array of fused heterocyclic compounds with potential pharmaceutical applications, showcasing the compound's versatility in organic synthesis and drug development (Dhanalakshmi et al., 2021).

Optical Properties in Dyes and Sensitizers

Diketopyrrolopyrroles, which share a structural resemblance to the compound , are renowned for their application as high-quality pigments and in various electronic devices due to their excellent optical properties. These compounds' utility spans across field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The relationship between the structure of such compounds and their optical properties has been extensively studied, indicating potential applications of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid in the development of new dyes and sensitizers with enhanced performance (Grzybowski & Gryko, 2015).

properties

IUPAC Name

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-4(9(15)16)12-7(13)5-6(8(12)14)11-3-2-10-5/h2-4H,1H3,(H,15,16)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZJOLSXTGOSGC-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137639
Record name 6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid

CAS RN

126310-27-8
Record name 6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126310-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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